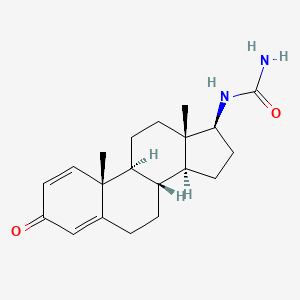

17beta-Ureido-1,4-androstadien-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

32012-41-2 |

|---|---|

Molecular Formula |

C20H28N2O2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]urea |

InChI |

InChI=1S/C20H28N2O2/c1-19-9-7-13(23)11-12(19)3-4-14-15-5-6-17(22-18(21)24)20(15,2)10-8-16(14)19/h7,9,11,14-17H,3-6,8,10H2,1-2H3,(H3,21,22,24)/t14-,15-,16-,17-,19-,20-/m0/s1 |

InChI Key |

MZINZEIGLOWYED-BGZMIMFDSA-N |

SMILES |

CC12CCC3C(C1CCC2NC(=O)N)CCC4=CC(=O)C=CC34C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NC(=O)N)CCC4=CC(=O)C=C[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2NC(=O)N)CCC4=CC(=O)C=CC34C |

Synonyms |

17 beta-ureido-1,4-androstadien-3-one |

Origin of Product |

United States |

Chemical Synthesis and Structural Characterization of 17beta Ureido 1,4 Androstadien 3 One

Synthetic Methodologies for the 17beta-Ureido Moiety Introduction

The introduction of a ureido group at the C-17 position of the androstane (B1237026) core is a key synthetic challenge. Generally, the synthesis of ureido compounds involves the reaction of an amine with an isocyanate or a related carbamoylating agent. researchgate.net In the context of steroidal chemistry, the starting material would typically be the corresponding 17β-amino steroid.

A common and effective method for the formation of a ureido group is the reaction of an amine with an isocyanate. researchgate.net However, the direct synthesis of 17β-isocyanato-1,4-androstadien-3-one can be challenging. A more practical approach often involves a multi-step sequence starting from a more readily available precursor, such as 17β-hydroxy-1,4-androstadien-3-one (Boldenone). steraloids.com This precursor can be converted to the corresponding 17β-amino derivative, which is then reacted with a suitable carbamoylating agent.

One established method for the synthesis of ureido steroids involves the use of nitrourea (B1361781) as the carbamoylating agent. electronicsandbooks.com This reaction is typically carried out on the acetate (B1210297) salt of the corresponding amino steroid. Another powerful reagent for this transformation is trichloroacetyl isocyanate. electronicsandbooks.com This reagent readily reacts with the amino group to form the desired ureido linkage. However, it can also react with other nucleophilic groups present in the molecule, such as hydroxyl groups, which may necessitate the use of protecting groups. electronicsandbooks.com

A plausible synthetic route to 17beta-Ureido-1,4-androstadien-3-one is outlined below. This proposed pathway is based on established methods for the synthesis of other ureido steroids.

Proposed Synthetic Pathway:

Conversion of the 17β-hydroxyl group to a leaving group: The 17β-hydroxyl group of Boldenone can be converted to a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine.

Nucleophilic substitution with azide (B81097): The resulting 17β-sulfonate can then undergo nucleophilic substitution with sodium azide to introduce the azido (B1232118) group at the C-17 position with inversion of configuration, yielding 17α-azido-1,4-androstadien-3-one.

Reduction of the azide to an amine: The 17α-azido group can be reduced to the corresponding 17α-amino group using a variety of methods, such as catalytic hydrogenation (e.g., H2/Pd-C) or with lithium aluminum hydride. To obtain the desired 17β-amino stereochemistry, a starting material with a 17α-hydroxyl group could be utilized, which upon conversion to a leaving group and subsequent azide substitution would yield the 17β-azido intermediate. Subsequent reduction would then provide the 17β-amino steroid.

Urea (B33335) formation: The final step involves the reaction of the 17β-amino-1,4-androstadien-3-one with a carbamoylating agent. As mentioned previously, reagents like nitrourea or isocyanates can be employed to furnish the target compound, this compound. researchgate.netelectronicsandbooks.com

It is important to note that the dehydrogenation to introduce the C1-C2 double bond, creating the 1,4-androstadien-3-one system, can be performed at various stages of the synthesis, for instance, by using dehydrogenating agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). google.com Microbial biotransformation is also a common method to introduce this feature. nih.govnih.gov

Stereochemical Considerations in the Synthesis of Androstadienone Derivatives

The stereochemistry of the steroid nucleus is a critical aspect that dictates its three-dimensional shape and, consequently, its interaction with biological macromolecules. The androstane skeleton contains several chiral centers, and the relative orientation of substituents at these centers is crucial. researchgate.net

In the synthesis of this compound, the stereochemistry at the C-17 position is of paramount importance. The "beta" designation indicates that the ureido group is oriented above the plane of the steroid ring system. researchgate.net As outlined in the synthetic methodologies, achieving the desired stereochemistry often involves stereospecific reactions. For instance, the nucleophilic substitution of a 17α-sulfonate with azide will proceed with inversion of configuration to yield the 17β-azide.

The rigidity of the steroidal framework generally prevents epimerization at the ring junctions (C-8, C-9, C-10, C-13, and C-14) under standard reaction conditions. The introduction of the 1,4-diene system in the A-ring flattens this part of the molecule, which can influence the reactivity of neighboring functional groups.

Characterization Techniques for Novel Steroidal Structures

The elucidation of the structure of a novel steroidal compound like this compound relies on a combination of modern spectroscopic techniques. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for steroid characterization.

¹H NMR: The proton NMR spectrum would provide a wealth of information. The signals for the vinylic protons at C-1, C-2, and C-4 would appear in the downfield region. The protons of the ureido group (-NH-CO-NH₂) would appear as distinct signals, and their chemical shifts could be influenced by hydrogen bonding. The angular methyl groups at C-18 and C-19 would give rise to characteristic singlet signals.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for all 20 carbon atoms of the steroid core and the ureido moiety. nih.gov The carbonyl carbon of the ureido group and the C-3 ketone would resonate at low field. The positions of the signals for the A-ring carbons would confirm the presence of the 1,4-diene system.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound, confirming the molecular formula C₂₀H₂₈N₂O₂. nih.govnih.gov The fragmentation pattern observed in the mass spectrum could also provide valuable structural information.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule. nih.govnih.gov Key expected vibrations include:

N-H stretching of the ureido group.

C=O stretching of the α,β-unsaturated ketone in the A-ring and the urea carbonyl.

C=C stretching of the diene system.

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography would provide unambiguous proof of its three-dimensional structure, including the stereochemistry at all chiral centers. pnas.org

Below is a table summarizing the expected analytical data for this compound based on its structure and data from similar compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals for vinylic protons, ureido protons, and angular methyl groups. |

| ¹³C NMR | Resonances for all 20 steroid carbons and the urea carbon. |

| HRMS | Molecular ion peak corresponding to the exact mass of C₂₀H₂₈N₂O₂. |

| IR Spectroscopy | Characteristic absorptions for N-H, C=O (ketone and urea), and C=C bonds. |

Molecular Mechanisms of Action: Enzyme Inhibition

General Principles of Enzyme Inhibition Kinetics

Enzyme inhibitors are molecules that interact with enzymes, thereby decreasing their activity. The study of enzyme inhibition kinetics is crucial for understanding the mechanism of action of inhibitors and for the development of new drugs. Inhibition can be broadly classified as either reversible or irreversible.

Reversible inhibition is characterized by a non-covalent binding of the inhibitor to the enzyme, and the enzyme's activity can be restored by removing the inhibitor. There are three main types of reversible inhibition:

Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. In competitive inhibition, the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is increased, while the Vmax remains unchanged.

Noncompetitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding alters the enzyme's conformation, reducing its catalytic efficiency. In noncompetitive inhibition, the Vmax is decreased, but the Km remains unchanged.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at higher substrate concentrations. Both Vmax and Km are decreased in uncompetitive inhibition.

The kinetics of enzyme inhibition are often analyzed using the Michaelis-Menten equation and visualized through Lineweaver-Burk plots, which are double-reciprocal plots of the reaction rate versus substrate concentration. fiveable.me These plots provide a graphical method to distinguish between different types of inhibition based on their effects on Km and Vmax. fiveable.mekhanacademy.org

Irreversible inhibition , in contrast, involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme. libretexts.orglibretexts.org This type of inhibition leads to a permanent loss of enzyme activity, as the inhibitor cannot be easily removed. libretexts.org

Specificity of Inhibition: 17alpha-Hydroxylase and C17-20 Lyase (CYP17A1)

Research has demonstrated that 17beta-Ureido-1,4-androstadien-3-one is a potent inhibitor of the enzyme complex 17alpha-hydroxylase/C17-20 lyase (CYP17A1). This enzyme plays a critical role in the biosynthesis of androgens and estrogens.

Characterization of Active-Site-Directed Inhibition

Studies have shown that this compound exhibits kinetic patterns consistent with active-site-directed irreversible inhibition of adult rat testicular microsomal steroid 17alpha-hydroxylase and C17-20 lyase in vitro. This indicates that the compound specifically targets the active site of these enzymes, leading to their inactivation. Administration of this analogue to adult male rats resulted in potent inhibition of these testicular enzymes in vivo.

Irreversible Inhibition Kinetics and Mechanism-Based Inactivation

The inhibition of CYP17A1 by this compound follows the principles of irreversible inhibition. This type of inhibition is characterized by a time-dependent inactivation of the enzyme. Mechanism-based inactivation, also known as suicide inhibition, is a specific type of irreversible inhibition where the enzyme converts a seemingly unreactive inhibitor into a highly reactive species within the active site. This reactive intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation. The kinetic patterns observed for this compound are consistent with this mechanism of action.

Potential Interaction with Other Steroidogenic Enzymes

While the inhibitory effects of this compound on CYP17A1 are established, its interaction with other enzymes in the steroidogenic pathway is less clear.

Inhibition of 11beta-Hydroxylation

There is currently no scientific literature available that describes the inhibitory effect of this compound on 11beta-hydroxylase (CYP11B1), an enzyme essential for cortisol synthesis.

Modulation of 3alpha-Hydroxysteroid Dehydrogenase and 5alpha-Reductase Activity

Similarly, there is a lack of research data on the modulation of 3alpha-hydroxysteroid dehydrogenase and 5alpha-reductase activity by this compound. These enzymes are involved in the metabolism and conversion of steroid hormones. Further investigation is required to determine if this compound has any significant effects on their activity.

Data Tables

Table 1: Effects of Different Types of Reversible Inhibitors on Kinetic Parameters

| Inhibition Type | Effect on Vmax | Effect on Km |

| Competitive | Unchanged | Increased |

| Noncompetitive | Decreased | Unchanged |

| Uncompetitive | Decreased | Decreased |

Table 2: Summary of the Inhibitory Action of this compound

| Target Enzyme | Type of Inhibition | Mechanism |

| CYP17A1 | Irreversible | Active-site-directed |

Enzymatic Target Profiling and Functional Consequences

Steroid 17alpha-Hydroxylase (CYP17A1)

CYP17A1 is a single enzyme that possesses two distinct activities: 17α-hydroxylase and 17,20-lyase. These activities are crucial for the conversion of C21 steroids to C19 steroids, which are the precursors to all androgens and estrogens. nih.gov The 17α-hydroxylase function is the initial step in this pathway.

The 17α-hydroxylase activity of CYP17A1 introduces a hydroxyl group at the 17α position of pregnenolone (B344588) and progesterone (B1679170). uniprot.org This reaction is a prerequisite for the subsequent 17,20-lyase reaction. The substrates for this hydroxylation are C21 steroids, and the products are 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. uniprot.org These products can then either proceed down the pathway to form cortisol or be acted upon by the 17,20-lyase activity of the same enzyme to produce C19 steroids. nih.govuniprot.org

Based on the structure of 17beta-Ureido-1,4-androstadien-3-one, it is not a direct substrate for 17α-hydroxylase activity, as it is already a C19 steroid. However, its structural similarity to endogenous androgens suggests it could act as a competitive inhibitor of CYP17A1, potentially binding to the active site and preventing the hydroxylation of pregnenolone and progesterone.

Dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577) are the primary C19 steroids produced by the adrenal glands and gonads, serving as precursors for testosterone (B1683101) and estrogens. wikipedia.org The production of both is entirely dependent on the 17α-hydroxylase and subsequent 17,20-lyase activities of CYP17A1. uniprot.org By inhibiting the initial 17α-hydroxylation step, a compound like this compound would effectively halt the entire downstream production of DHEA and androstenedione. This would lead to a decrease in the circulating levels of these androgens and, consequently, a reduction in the synthesis of more potent androgens and estrogens.

C17-20 Lyase (CYP17A1)

The second function of CYP17A1 is the 17,20-lyase activity, which is responsible for cleaving the C17-20 carbon bond of 17α-hydroxylated C21 steroids. nih.govnih.gov This reaction is the rate-limiting step in androgen biosynthesis.

The 17,20-lyase activity of CYP17A1 converts 17α-hydroxypregnenolone to DHEA and 17α-hydroxyprogesterone to androstenedione. uniprot.orgnih.gov In humans, the pathway via DHEA (the Δ5 pathway) is generally favored over the pathway via androstenedione (the Δ4 pathway). nih.gov The efficiency of this lyase reaction is influenced by several factors, including the presence of the cofactor cytochrome b5. mdpi.com Inhibition of this specific activity is a key strategy in the treatment of androgen-dependent diseases.

The 17beta-ureido group of this compound is a significant modification at the site where the lyase reaction occurs on its natural substrates. This bulky, electron-donating group would likely interfere with the proper positioning of the steroid within the active site of CYP17A1, thereby inhibiting the 17,20-lyase activity. This inhibitory action would be a critical functional consequence of the compound.

The catalytic specificity of enzymes is determined by the precise interactions between the substrate and the amino acid residues in the active site. nih.govbiorxiv.org For CYP17A1, the orientation of the steroid substrate is crucial for determining whether hydroxylation or lyase activity occurs. The specificity of CYP17A1 for its substrates is not absolute, and various endogenous and synthetic steroids can bind to the active site. mdpi.com

The ureido group at the 17β-position of this compound would be expected to form different hydrogen bonds and steric interactions within the active site compared to the natural 17-keto or 17-hydroxyl groups of endogenous steroids. These novel interactions could lead to a potent and specific inhibition of the 17,20-lyase function, potentially with less effect on the 17α-hydroxylase activity, a profile known as isolated lyase inhibition.

Table 1: Kinetic Parameters of Human CYP17A1 with Endogenous Substrates

| Substrate | Reaction | Apparent K_m (μM) | Apparent V_max (pmol/min/μg) | Catalytic Efficiency (V_max/K_m) |

|---|---|---|---|---|

| 17α-hydroxypregnenolone | Δ5 17,20-lyase | 1.0 | 0.73 | 0.73 |

| 17α-hydroxyprogesterone | Δ4 17,20-lyase | 3.5 | 0.23 | 0.066 |

Data derived from studies on human fetal testicular microsomes. nih.gov

Other Modulated Enzymes

While CYP17A1 is the most probable primary target of this compound, other steroidogenic enzymes could also be affected. The 1,4-diene structure of the A-ring is also found in the aromatase substrate androsta-1,4-diene-3,17-dione. nih.gov This suggests that this compound could potentially interact with aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens.

Furthermore, enzymes involved in androgen metabolism, such as 17β-hydroxysteroid dehydrogenase (17β-HSD) and 5α-reductase, could also be modulated. The 17β-ureido group would likely prevent oxidation by 17β-HSD. The potential for interaction with these other enzymes would need to be experimentally verified to establish a complete pharmacological profile of the compound.

Δ5,3β-Hydroxysteroid Oxidoreductase

The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD) is a crucial component in the biosynthesis of all classes of steroid hormones, including progesterone, glucocorticoids, mineralocorticoids, androgens, and estrogens. nih.govwikipedia.org It is responsible for catalyzing the oxidative conversion of Δ5-3β-hydroxysteroids to the Δ4-3-keto configuration. wikipedia.org This bifunctional enzyme is located in both the endoplasmic reticulum and mitochondria and is essential for converting precursors like dehydroepiandrosterone (DHEA), pregnenolone, and 17α-hydroxypregnenolone into their respective downstream hormones androstenedione, progesterone, and 17α-hydroxyprogesterone. wikipedia.orguniprot.org

In humans, two isozymes, HSD3B1 and HSD3B2, are present and play roles in various tissues, including the adrenal glands, gonads, and placenta. wikipedia.org Inhibitors of 3β-HSD, such as trilostane (B1684498) and epostane, have been studied for their potential to block steroidogenesis. nih.gov

Currently, there is no publicly available research data detailing the specific interaction or inhibitory potential of this compound with any isozyme of Δ5,3β-Hydroxysteroid Oxidoreductase.

Aromatase (CYP19) Modulation by Related Androstenediones

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the key enzyme responsible for converting androgens into estrogens, a process critical in various physiological and pathological states. acs.orgnih.gov It facilitates the aromatization of the A-ring of androgens, converting substrates like androstenedione to estrone (B1671321) and testosterone to estradiol. acs.org Given its central role in estrogen production, the inhibition of aromatase is a significant therapeutic strategy, particularly in estrogen-dependent diseases. nih.gov

While direct studies on this compound are not available, the compound's core structure, 1,4-androstadien-3-one, is a well-known feature of several aromatase inhibitors. Structure-activity relationship (SAR) studies on related androstenedione analogs provide insight into the potential activity of the target compound.

Research has shown that the 1,4-diene-3-one A-ring structure is a common feature in potent aromatase inhibitors. For instance, androsta-1,4,6-triene-3,17-dione (B190583) is an irreversible aromatase inhibitor. nih.gov Its metabolism can lead to the formation of 17beta-hydroxyandrosta-1,4-dien-3-one (boldenone), a compound that differs from the subject of this article only by the substitution at the 17-beta position. nih.gov

Further SAR studies have revealed key structural requirements for the binding of steroidal inhibitors to the aromatase active site:

A-Ring Planarity : Aromatase's binding pocket is thought to require planarity in the A and B rings of the steroid, a feature provided by the Δ1,4-diene system. nih.gov

C3 and C17 Functions : While historically considered essential, a carbonyl group at the C-3 position is not strictly necessary for anti-aromatase activity. acs.orgnih.gov However, a 17-carbonyl function is indicated as being important for the effective binding of some inhibitors to the active site. acs.org

Substitutions : Modifications at various positions on the steroid nucleus, such as at C-6 and C-7, can produce highly potent competitive inhibitors, suggesting the presence of a hydrophobic binding pocket near these positions. acs.orgnih.gov

The inhibitory potential of various steroidal compounds against aromatase varies significantly based on their structural modifications. The table below presents the half-maximal inhibitory concentration (IC50) values for several related compounds, providing a comparative landscape for aromatase inhibition.

| Compound | Type | IC50 Value |

| 4-Hydroxyandrostenedione | Steroidal Inhibitor | 20 nM |

| Chrysin | Natural Flavone | 7 µM |

| Apigenin | Natural Flavone | 20 µM |

| Naringenin | Natural Flavanone | 85 µM |

This table is based on data from a study on natural and synthetic flavonoid compounds and is provided for comparative context. nih.gov

Given that this compound possesses the 1,4-androstadien-3-one skeleton common to many aromatase inhibitors, it can be hypothesized that it may exhibit inhibitory activity against the CYP19 enzyme. However, the specific functional consequence of the 17beta-ureido group is unknown without direct empirical testing.

Structure Activity Relationship Sar Studies of 17beta Ureido 1,4 Androstadien 3 One and Its Analogues

Impact of Modifications at the 17beta-Position on Enzyme Inhibition

The 17beta-position of the steroidal nucleus is a key site for modification to modulate the inhibitory activity of androstane (B1237026) derivatives against enzymes such as 17beta-hydroxysteroid dehydrogenases (17β-HSDs). The nature of the substituent at this position significantly influences the compound's binding affinity and inhibitory potency.

For instance, in the context of 17β-HSD5 inhibitors, it has been observed that a C18-steroid backbone combined with a spiro-delta-lactone (a six-membered ring) at the 17-position is crucial for strong inhibitory activity nih.gov. Furthermore, the addition of a dimethyl group at the alpha-position of the lactone carbonyl can enhance the selectivity of the inhibitor towards 17β-HSD5 nih.gov. One such compound, a 3-deoxyestradiol derivative with a dimethylated spiro-delta-lactone at position 17, demonstrated a potent inhibitory activity for 17β-HSD5 with an IC50 of 2.9 nM nih.gov.

In a different series of studies on estradiol derivatives targeting steroid sulfatase, it was found that hydrophobic substituents at the 17alpha-position lead to potent inhibition, whereas hydrophilic groups result in weaker activity. However, steric hindrance can counteract the positive effect of hydrophobicity. For example, long, flexible side chains like decyl or dodecyl groups at the 17alpha-position can decrease inhibitory activity by preventing an optimal fit within the enzyme's catalytic site nih.gov. The most effective inhibition in the alkyl series was achieved with an octyl group, striking a balance between hydrophobicity and steric bulk nih.gov. Benzyl-substituted derivatives of estradiol were found to be even better inhibitors than their alkyl counterparts nih.gov.

While direct data on the 17beta-ureido group is not extensively detailed in the provided information, the general principles of SAR suggest that its size, shape, and hydrogen bonding capabilities would be critical determinants of its inhibitory activity. The ureido moiety, with its capacity to act as both a hydrogen bond donor and acceptor, could potentially form key interactions within the active site of target enzymes.

Table 1: Impact of 17-Position Substituents on Enzyme Inhibition for Analogous Steroidal Compounds

| Steroid Scaffold | 17-Position Substituent | Target Enzyme | Inhibitory Activity (IC50) |

| 3-Deoxyestradiol | Dimethylated spiro-delta-lactone | 17β-HSD5 | 2.9 nM nih.gov |

| Estradiol | 17alpha-Octyl | Steroid Sulfatase | 440 nM nih.gov |

| Estradiol | 17alpha-(4'-tert-butylbenzyl) | Steroid Sulfatase | 28 nM nih.gov |

| Estradiol | 17alpha-(4'-butylbenzyl) | Steroid Sulfatase | 25 nM nih.gov |

| Estradiol | 17alpha-(4'-benzyloxybenzyl) | Steroid Sulfatase | 22 nM nih.gov |

Role of the 1,4-Androstadien-3-one Skeleton in Biological Activity

The 1,4-androstadien-3-one skeleton is a fundamental structural feature that confers significant biological activity, particularly in the realm of enzyme inhibition. This A-ring modification, characterized by double bonds at positions 1-2 and 4-5, is a hallmark of many potent aromatase inhibitors. Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a crucial strategy in the treatment of hormone-dependent breast cancer.

Analogues of 4-androstene-3,17-dione, which possesses the 1,4-androstadien-3-one core, have been extensively evaluated as aromatase inhibitors. For instance, 4-hydroxy-4-androstene-3,17-dione has been identified as a potent irreversible inhibitor of aromatase nih.gov. The planarity and electronic distribution of the A-ring in the 1,4-androstadien-3-one structure are thought to be critical for recognition and binding to the active site of aromatase.

Comparative Analysis with Other Steroidal and Non-Steroidal Inhibitors

The inhibitory profile of 17beta-Ureido-1,4-androstadien-3-one and its analogues can be better understood through a comparative analysis with other classes of enzyme inhibitors, both steroidal and non-steroidal.

Steroidal Inhibitors:

Many steroidal inhibitors share the same core structure but differ in their substituents, leading to varied potencies and selectivities. For instance, as discussed earlier, steroidal lactones have shown high potency against 17β-HSD5 nih.gov. The choice of the steroidal backbone itself is also critical; for example, an estrane (C18) backbone is considered important for the inhibition of 17β-HSD5 researchgate.net.

In the context of 17β-HSD1, a key enzyme in estradiol biosynthesis, both steroidal and non-steroidal inhibitors have been developed. Steroidal inhibitors often mimic the natural substrate, which can sometimes lead to residual estrogenic or androgenic activity nih.gov.

Non-Steroidal Inhibitors:

Non-steroidal inhibitors offer the advantage of potentially avoiding the hormonal side effects associated with steroidal compounds. A variety of non-steroidal scaffolds have been explored for inhibiting steroidogenic enzymes. For example, compounds based on a thieno[2,3-d]pyrimidin-4(3H)-one core have been identified as potent 17β-HSD1 inhibitors, with some exhibiting excellent selectivity over the related 17β-HSD2 isoform and lacking estrogenic effects merckmillipore.com.

Another class of non-steroidal inhibitors targets CYP17A1, an enzyme involved in androgen biosynthesis. These inhibitors are based on scaffolds like benzimidazole and have shown potency comparable to the steroidal drug abiraterone mdpi.com.

The development of both steroidal and non-steroidal inhibitors highlights the diverse chemical space being explored to achieve potent and selective enzyme inhibition for therapeutic applications.

Table 2: Comparative Inhibitory Activities of Steroidal and Non-Steroidal Compounds

| Inhibitor Class | Compound Example | Target Enzyme | Key Structural Feature | Inhibitory Potency |

| Steroidal Ureido | This compound | Multiple (Hypothesized) | 17beta-ureido group | Data not available |

| Steroidal Lactone | 3-deoxyestradiol derivative | 17β-HSD5 | Dimethylated spiro-delta-lactone nih.gov | IC50 = 2.9 nM nih.gov |

| Non-Steroidal | Thieno[2,3-d]pyrimidin-4(3H)-one derivative | 17β-HSD1 | Fused heterocyclic core merckmillipore.com | 94% inhibition at 0.1 µM merckmillipore.com |

| Non-Steroidal | Benzimidazole derivative | CYP17A1 | Benzimidazole scaffold mdpi.com | IC50 = 1.2 µM mdpi.com |

Ligand-Enzyme Docking and Molecular Modeling Studies

Ligand-enzyme docking and molecular modeling are powerful computational tools used to predict and analyze the binding of inhibitors to their target enzymes at a molecular level. These studies provide valuable insights into the specific interactions that govern binding affinity and selectivity, thereby guiding the rational design of new inhibitors.

For steroidal inhibitors of 17β-HSDs, docking studies have been instrumental in understanding their binding modes. Although a crystal structure for 17β-HSD3 is not available, homology modeling followed by molecular docking has been used to predict the binding of inhibitors researchgate.net. Such studies can help to rationalize observed SAR and to predict the orientation of the inhibitor within the enzyme's active site.

In the case of 17β-HSD1, for which crystal structures are available, docking studies have provided detailed information on the interactions between the enzyme and various inhibitors. For example, molecular docking of halogen-substituted steroidal inhibitors revealed that these compounds could achieve high binding-free energies, with a trend of increasing affinity from fluorine to iodine substitution nih.gov. These studies identified key residues in the binding pocket, such as Val143, Val149, Pro187, Val188, and His221, that are important for ligand interaction nih.gov.

While specific molecular modeling data for this compound is not available in the provided search results, it can be hypothesized that the ureido group at the 17beta-position would be involved in hydrogen bonding interactions with amino acid residues in the active site of its target enzyme. The 1,4-androstadien-3-one core would likely engage in hydrophobic interactions within the binding pocket. Molecular dynamics simulations could further be employed to assess the stability of the predicted binding mode and to understand the dynamic nature of the ligand-enzyme complex. These computational approaches are invaluable for elucidating the molecular basis of inhibition and for the future development of more potent and selective ureido-steroidal inhibitors.

In Vitro Biological Evaluation and Methodologies

Assays for Steroidogenic Enzyme Activity in Microsomal Preparations

The principal in vitro evaluation of 17beta-Ureido-1,4-androstadien-3-one has centered on its effects on the enzymatic activity within testicular microsomal preparations. These subcellular fractions are rich in the enzymes responsible for steroidogenesis, making them an ideal system for studying direct inhibitory effects.

Initial research demonstrated that this compound exhibits kinetic patterns consistent with active-site-directed irreversible inhibition of two critical enzymes in the androgen biosynthesis pathway: steroid 17α-hydroxylase and C17-20 lyase. researchgate.net These enzymes are key components of the cytochrome P450c17 complex, which is a pivotal control point in the production of androgens from progestins.

The assays to determine this inhibitory activity would typically involve the incubation of testicular microsomes from adult rats with a suitable steroid precursor substrate, such as progesterone (B1679170) or pregnenolone (B344588). The reaction mixture would also include a source of reducing equivalents, typically an NADPH-generating system, which is essential for the function of cytochrome P450 enzymes. The compound, this compound, would then be introduced into this system at varying concentrations to assess its impact on the enzymatic conversion of the substrate. The irreversible nature of the inhibition suggests that the compound likely forms a stable, covalent bond with the active site of the enzymes.

The table below illustrates a representative experimental design for assessing the inhibitory potential of the compound on microsomal 17α-hydroxylase and C17-20 lyase activity.

| Parameter | Description |

| Biological System | Testicular Microsomal Preparations (from adult rats) |

| Target Enzymes | Steroid 17α-hydroxylase and C17-20 lyase |

| Substrate | Progesterone or Pregnenolone (radiolabeled or non-radiolabeled) |

| Cofactor | NADPH-generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) |

| Incubation Conditions | Specific buffer system (e.g., phosphate (B84403) buffer at physiological pH), 37°C |

| Test Compound | This compound (at various concentrations) |

| Assay Principle | Measurement of the conversion of substrate to hydroxylated and/or cleaved products. For irreversible inhibition, pre-incubation of microsomes with the inhibitor prior to substrate addition would be performed. |

Quantification of Steroid Metabolites in Cell Culture Systems (e.g., C19 steroids, C21 steroids)

Following incubation in a cell-based system, the quantification of steroid metabolites is essential to pinpoint the specific enzymatic steps that are being inhibited. In the context of this compound's known targets, one would expect to see a decrease in C19 steroids (androgens like androstenedione (B190577) and testosterone) and a concurrent accumulation of C21 steroids (progestins like progesterone and 17α-hydroxyprogesterone).

The analysis of these steroid profiles provides a functional confirmation of the enzyme inhibition observed in microsomal assays. The table below outlines the expected changes in key steroid metabolites in a hypothetical cell culture experiment with this compound.

| Steroid Class | Steroid Compound | Expected Change in Presence of Inhibitor | Rationale |

| C21 Steroids | Progesterone | Increase | Accumulation due to blockage of 17α-hydroxylase. |

| 17α-Hydroxyprogesterone | Increase or Decrease | Accumulation due to C17-20 lyase block, but may decrease if 17α-hydroxylase is also potently inhibited. | |

| C19 Steroids | Androstenedione | Decrease | Reduced synthesis due to inhibition of C17-20 lyase. |

| Testosterone (B1683101) | Decrease | Reduced synthesis as a downstream product of androstenedione. |

Methodological Advancements in Enzyme Inhibition Measurement (e.g., GC-MS, LC-MS/MS)

The definitive identification and quantification of steroid metabolites in both microsomal and cell-based assays are now predominantly achieved through advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the foundational studies on this compound may have relied on older methods such as thin-layer chromatography and radioimmunoassays, modern research would undoubtedly employ these more sensitive and specific technologies.

LC-MS/MS, in particular, has become the gold standard for steroid analysis. It allows for the simultaneous quantification of multiple steroids in a single sample with high accuracy and precision. This technique involves the separation of steroids via liquid chromatography, followed by their ionization and detection by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity, making it possible to distinguish between structurally similar steroid isomers.

The application of LC-MS/MS to studies of this compound would enable a highly detailed characterization of its effects on the entire steroidogenic cascade, providing precise measurements of the accumulation of precursors and the depletion of downstream products.

In Vivo Preclinical Investigation in Animal Models

Effects on Gonadal Steroidogenic Enzymes in Rodents (e.g., rat testicular microsomes)

No research data was found regarding the effects of 17beta-Ureido-1,4-androstadien-3-one on the activity of gonadal steroidogenic enzymes, such as those found in rat testicular microsomes.

Modulation of Endogenous Steroid Hormone Levels in Animal Models (e.g., C19 steroids in urine and faeces of rats)

There is no available information from preclinical animal studies detailing how this compound may modulate the levels of endogenous C19 steroid hormones or their metabolites in biological samples such as urine or faeces.

Biological Impact on Reproductive Development in Animal Models

Effects on Testicular Function and Steroid Output

Data on the effects of this compound on testicular function, including steroidogenic output, in animal models is not available in published research.

Utility in Studies of Neonatal Hormonal Programming in Animal Models

No studies were identified that have utilized this compound as a chemical tool to investigate the mechanisms of neonatal hormonal programming in any animal model.

Contribution to Steroid Biochemistry and Endocrine Research

17beta-Ureido-1,4-androstadien-3-one as a Tool for Elucidating Steroidogenesis Pathways

The primary application of this compound in research has been as a selective inhibitor of key enzymes in the steroidogenesis pathway. Specifically, it has been identified as an active-site-directed irreversible inhibitor of testicular microsomal steroid 17alpha-hydroxylase and C17-20 lyase. researchgate.net These two enzymatic activities are carried out by a single protein, Cytochrome P450 17A1 (CYP17A1), which is a critical control point in the biosynthesis of androgens. researchgate.netoup.com

The 17alpha-hydroxylase activity of CYP17A1 is responsible for the conversion of pregnenolone (B344588) and progesterone (B1679170) to their 17-hydroxylated counterparts. Subsequently, the C17-20 lyase activity cleaves the side chain of these intermediates to produce the primary androgen precursors, dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577). oup.com By irreversibly binding to the active site of this enzyme, this compound effectively blocks the production of androgens, such as testosterone (B1683101).

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H28N2O2 | nih.gov |

| CAS Number | 32012-41-2 | nih.gov |

| Primary Target | Steroid 17alpha-hydroxylase/C17-20 lyase (CYP17A1) | researchgate.net |

| Mechanism of Action | Active-site-directed irreversible inhibition | researchgate.net |

Applications in Investigating Endocrine Disruptors and Steroid Hormone-Dependent Processes

The ability of this compound to selectively inhibit testosterone synthesis has made it a valuable agent for studying the effects of androgen deficiency and for mimicking the action of certain endocrine-disrupting chemicals. Endocrine disruptors are exogenous substances that interfere with the normal function of the endocrine system, and many exert their effects by altering steroid hormone pathways. researchgate.net

A significant application of this inhibitor has been in developmental biology. When administered to pregnant rats during the critical period of male organogenesis, this compound was shown to induce hypospadias in the male offspring. researchgate.net This condition is a known consequence of insufficient androgen action during fetal development and is a hallmark of genetic defects in the 17alpha-hydroxylase and C17-20 lyase enzymes in humans. This experimental outcome underscores the utility of the compound in creating animal models to study the mechanisms of endocrine disruption and the critical role of androgens in sexual differentiation.

Furthermore, studies involving the administration of this inhibitor to neonatal male rats have provided insights into the programming effects of testosterone on target organ size in adulthood. These experiments demonstrated that early-life exposure to the inhibitor resulted in significantly smaller prostates and seminal vesicles in the adult animals. researchgate.net This highlights the compound's usefulness in research aimed at understanding the long-term consequences of altered steroid hormone levels during sensitive developmental windows.

Advancements in Understanding Steroid Metabolism and Regulation

The study of this compound has contributed to a more nuanced understanding of steroid metabolism and its regulation. By providing a means to selectively block a specific enzymatic step, researchers can investigate the downstream effects and compensatory mechanisms that arise in response to altered steroid flux. The inhibition of CYP17A1, for example, not only reduces androgen production but can also lead to the accumulation of upstream steroid intermediates, which can have their own biological activities or be shunted into alternative metabolic pathways.

The development and characterization of inhibitors like this compound have paved the way for the design of newer generations of CYP17A1 inhibitors with clinical applications, such as for the treatment of prostate cancer. researchgate.netnih.govacs.org While this specific ureido compound has primarily been a research tool, the principles learned from its mechanism of action and biological effects have informed the development of therapeutic agents that also target androgen synthesis. researchgate.netacs.org

In essence, this compound has served as a chemical probe, allowing for the precise dissection of a key enzymatic control point in steroidogenesis. Its use has facilitated a deeper appreciation for the critical role of CYP17A1 in androgen biosynthesis and has provided a valuable experimental model for studying the consequences of its inhibition, thereby advancing our knowledge of endocrine regulation and the pathophysiology of steroid-dependent conditions.

Future Research Directions

Exploration of Novel Synthetic Analogues with Enhanced Selectivity

The development of novel synthetic analogues of 17beta-Ureido-1,4-androstadien-3-one is a crucial next step. The goal of such synthetic endeavors would be to improve the compound's selectivity towards its target enzyme, likely a member of the 17β-hydroxysteroid dehydrogenase (17β-HSD) or 5α-reductase families, while minimizing off-target effects. nih.govwikipedia.org Modifications to the ureido group at the 17β-position or alterations to the A-ring could modulate binding affinity and specificity. For instance, the synthesis of derivatives with varying alkyl or aryl substitutions on the urea (B33335) moiety could provide valuable structure-activity relationship (SAR) data. nih.gov

A recent review highlighted the ongoing efforts to develop potent and selective inhibitors for various 17β-HSD isoforms, which are implicated in the pathophysiology of hormone-dependent diseases like breast and prostate cancer. nih.gov The design of new analogues of this compound could benefit from the strategies employed for other steroidal inhibitors, such as the introduction of specific side chains to exploit unique features of the enzyme's active site. researchgate.netnih.gov

Application in Advanced In Vitro Models for Pathway Elucidation

To better understand the biological impact of this compound, its application in advanced in vitro models is essential. Three-dimensional (3D) cell culture models, such as spheroids or organoids, can more accurately mimic the in vivo environment compared to traditional 2D cell cultures. wikipedia.org For example, using 3D cultures of prostate cancer cells or adipocytes, researchers could investigate the compound's effects on cell proliferation, differentiation, and hormone metabolism in a more physiologically relevant context. wikipedia.org

The use of co-culture systems, for instance, combining steroid-producing cells with hormone-responsive cells, could also provide deeper insights into the compound's mechanism of action and its influence on intercellular signaling pathways.

High-Throughput Screening for Related Enzyme Inhibitors

High-throughput screening (HTS) methodologies offer a rapid and efficient way to identify new and potent enzyme inhibitors from large chemical libraries. nih.gov An HTS campaign centered around the this compound scaffold could lead to the discovery of novel inhibitors of steroidogenic enzymes. nih.gov By screening a diverse range of structurally related compounds, it would be possible to identify molecules with improved inhibitory activity and more favorable pharmacological properties.

HTS assays can be designed to measure the inhibition of specific enzymes, such as 5α-reductase or various 17β-HSD isoforms, using fluorescence-based or mass spectrometry-based readouts. nih.govnih.gov The data generated from HTS can then be used to build robust SAR models to guide the rational design of next-generation inhibitors.

Integration with Omics Technologies for Systems-Level Understanding of Steroid Homeostasis

To gain a comprehensive understanding of the systemic effects of this compound, an integration with "omics" technologies is imperative. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a global view of the molecular changes induced by the compound.

Table 1: Potential Omics-Based Approaches for a Systems-Level Understanding

| Omics Technology | Application | Potential Insights |

| Transcriptomics (RNA-seq) | Analysis of gene expression changes in target cells or tissues following treatment with the compound. | Identification of regulated genes and pathways, providing clues about the mechanism of action. |

| Proteomics | Quantitative analysis of protein expression and post-translational modifications. | Identification of protein targets and downstream signaling pathways affected by the compound. |

| Metabolomics (Steroidomics) | Comprehensive analysis of the steroid metabolome in biological fluids or tissues. nih.gov | Direct assessment of the compound's impact on steroid biosynthesis and metabolism. nih.gov |

By combining data from these different omics platforms, researchers can construct detailed models of how this compound perturbs steroid homeostasis at a systems level. This approach will be invaluable for identifying potential biomarkers of efficacy and for predicting potential off-target effects.

Q & A

Q. 1.1. What are the primary analytical methods for characterizing 17β-Ureido-1,4-androstadien-3-one in synthetic or biological matrices?

To ensure accurate identification and quantification, researchers should employ a combination of chromatographic and spectroscopic techniques:

- High-Performance Liquid Chromatography (HPLC) coupled with UV detection for purity assessment and retention time matching against reference standards .

- Mass Spectrometry (MS) : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF-MS) is recommended for urine analysis due to its sensitivity in detecting low-abundance metabolites . For structural confirmation, tandem MS (MS/MS) or gas chromatography-MS (GC-MS) should be used to resolve fragmentation patterns and isotopic signatures .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR with deuterated solvents (e.g., DMSO-d6) is critical for resolving stereochemistry and confirming the ureido substituent at C17 .

Q. 1.2. How can researchers validate the stability of 17β-Ureido-1,4-androstadien-3-one under varying storage conditions?

Stability studies should follow ICH guidelines:

- Temperature/Humidity Stress Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C (control) for 1–6 months. Monitor degradation via HPLC-UV at regular intervals .

- Light Exposure : Use photostability chambers (ICH Q1B) to assess UV-induced degradation. Quantify degradation products (e.g., oxidized or isomerized forms) using LC-MS .

- Solution Stability : Prepare stock solutions in methanol or acetonitrile and analyze pH-dependent degradation (e.g., acidic/basic hydrolysis) over 24–72 hours .

Advanced Research Questions

Q. 2.1. What metabolic pathways and enzymatic interactions govern the biotransformation of 17β-Ureido-1,4-androstadien-3-one?

- Phase I Metabolism : Cytochrome P450 (CYP3A4/5) mediates hydroxylation at C6 or C16, while reductases may reduce the 1,4-diene moiety to a single double bond . Key metabolites include 17β-hydroxyandrost-4-en-3-one derivatives, identified via GC-MS and isotopic labeling .

- Phase II Metabolism : Glucuronidation at C17β-hydroxyl or sulfation at C3-ketone occurs in hepatic microsomes. Use human liver S9 fractions with UDP-glucuronic acid or PAPS cofactors to confirm conjugates .

- Interspecies Variability : Rodent models (e.g., rats) exhibit faster clearance than primates due to differences in CYP expression, necessitating cross-species metabolic profiling .

Q. 2.2. How do structural modifications (e.g., C17β-ureido substitution) influence the androgen receptor (AR) binding affinity and anabolic-to-androgenic ratio?

- Molecular Docking Studies : Compare the binding orientation of 17β-Ureido-1,4-androstadien-3-one with AR (PDB ID: 1E3G) against reference ligands (e.g., dihydrotestosterone). The ureido group may sterically hinder interactions with AR’s helix 12, reducing transcriptional activity .

- In Vitro Assays : Measure AR transactivation in LNCaP cells using luciferase reporters. The compound’s anabolic effects (e.g., myoblast differentiation) can be quantified via C2C12 cell assays, while androgenic activity is assessed in prostate-specific antigen (PSA) expression models .

Q. 2.3. What experimental strategies resolve contradictions in reported pharmacokinetic data (e.g., half-life discrepancies)?

- Compartmental vs. Non-Compartmental Analysis (NCA) : Use NCA for initial plasma concentration-time curve fitting, then refine with two-compartment models to account for tissue redistribution .

- Intersubject Variability : Stratify human pharmacokinetic data by genetic polymorphisms (e.g., CYP3A5*3) or demographic factors (age, BMI) using multivariate regression .

- Dose-Linearity Studies : Administer escalating doses (0.1–10 mg/kg) in animal models to identify saturation of metabolic enzymes or transporter-mediated clearance .

Methodological Guidance

Q. 3.1. How to design a robust protocol for detecting 17β-Ureido-1,4-androstadien-3-one in doping control or forensic samples?

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges and enzymatic hydrolysis (β-glucuronidase) to liberate conjugated metabolites .

- Chromatographic Conditions : Use a reverse-phase C18 column (2.6 µm, 150 mm × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Retention time should be validated against certified reference materials .

- Quality Control : Include isotopically labeled internal standards (e.g., 17β-Ureido-1,4-androstadien-3-one-d4) to correct for matrix effects and ionization variability .

Q. 3.2. What in silico tools predict the environmental persistence or toxicity of 17β-Ureido-1,4-androstadien-3-one?

- Quantitative Structure-Activity Relationship (QSAR) : Use EPI Suite or TEST software to estimate biodegradation half-lives and bioaccumulation factors .

- Ecotoxicity Modeling : Predict LC50 values for aquatic organisms (e.g., Daphnia magna) via OECD Toolbox or ECOSAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.